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[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Documentation Hub

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  • Product: [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
  • CAS: 265643-98-9

Core Science & Biosynthesis

Foundational

Strategic Application of[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in Modern Drug Discovery: Synthesis, Properties, and Sourcing

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 265643-98-9) has emerged as a highly versatile, privileged building block[1]. By combining the bioisosteric potential of the 1,2,4-triazole core with the metabolic shielding of a 2,2-difluoroethyl moiety, this compound serves as a critical intermediate for synthesizing advanced Active Pharmaceutical Ingredients (APIs) and next-generation agrochemicals[2],[3].

This technical guide provides an in-depth analysis of its physicochemical properties, commercial sourcing landscape, and field-validated synthetic protocols designed for scale-up and high-throughput diversification.

Structural Rationale & Physicochemical Profiling

The architectural design of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is not arbitrary; it is rooted in strict structure-activity relationship (SAR) logic:

  • The 1,2,4-Triazole Core: Acts as a robust bioisostere for amides, esters, and carboxylic acids. It provides multiple hydrogen-bond acceptors, enhancing target binding affinity while maintaining a low molecular weight profile.

  • The 2,2-Difluoroethyl Moiety: The substitution of a standard ethyl group with a difluoroethyl chain introduces profound electronic and steric effects. Fluorine's high electronegativity withdraws electron density from the triazole ring, lowering its pKa​ and reducing the risk of hERG toxicity (often associated with highly basic amines). Furthermore, the CF2​ group sterically and electronically shields the adjacent carbon, effectively blocking Cytochrome P450 (CYP450)-mediated aliphatic oxidation.

  • The C5-Hydroxymethyl Handle: Provides a highly reactive, divergent synthetic handle that can be oxidized to an aldehyde, converted to a halide leaving group, or utilized in Mitsunobu etherifications.

Quantitative Data Summary
PropertyValue
Chemical Name [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
CAS Registry Number 265643-98-9
Molecular Formula C5​H7​F2​N3​O
Molecular Weight 163.13 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) ~50.5 Ų
Physical State Solid / Powder

Commercial Landscape & Sourcing

Consistent sourcing of high-purity building blocks is critical to maintaining reproducibility in SAR campaigns. CAS 265643-98-9 is commercially available from several specialized chemical vendors, typically offered at >95% purity validated via NMR and LC-MS[4].

Primary Suppliers:

  • BLD Pharmatech: Product Code BD01014070[5],[1]

  • Cymit Química: Reference 3D-QKA64398[6],[7]

  • ChemScene: Product Code CS-0237831

  • Bidepharm: Standard catalog availability[4]

Synthetic Utility & Core Methodologies

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps—they must be self-validating systems . The following methodologies detail the divergent functionalization of the hydroxymethyl group.

SyntheticWorkflow A [1-(2,2-Difluoroethyl)-1H- 1,2,4-triazol-5-yl]methanol B SOCl2 / DCM (Chlorination) A->B C DMP / DCM (Oxidation) A->C D 5-(Chloromethyl) Intermediate B->D E 5-Formyl Intermediate C->E F Target API Synthesis D->F SN2 Reaction E->F Reductive Amination

Divergent synthetic applications of the triazole methanol building block.

Protocol 3.1: Synthesis of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole Hydrochloride

Objective: Convert the stable alcohol into a highly reactive electrophile for SN​2 couplings. The resulting hydrochloride salt (CAS: 1803609-83-7) is a widely utilized commercial intermediate[8],[9].

  • Setup: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 g (6.13 mmol) of the starting methanol in 15 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the chlorinating agent, ensuring high atom economy.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add thionyl chloride ( SOCl2​ , 0.67 mL, 9.20 mmol, 1.5 eq) dropwise over 10 minutes.

    • Causality: The reaction is highly exothermic and releases HCl and SO2​ gases. Controlled addition at 0 °C mitigates the risk of thermal degradation and side-product formation.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

    • Self-Validating Step: To confirm completion, withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl ether derivative (formed by the reaction of the highly reactive chloromethyl intermediate with methanol) validates successful conversion.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ .

    • Causality: The basic nature of the triazole ring ensures that the product is isolated directly as the hydrochloride salt. This salt form is significantly more stable for long-term storage than the free base (CAS: 1468462-11-4), which is prone to intermolecular alkylation (polymerization)[9],.

Protocol 3.2: Controlled Oxidation to 1-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-carbaldehyde

Objective: Generate an aldehyde intermediate for reductive amination to build complex secondary or tertiary amine libraries[10].

  • Setup: 50 mL flask under an argon atmosphere.

  • Dissolution: Dissolve 1.0 g (6.13 mmol) of the starting methanol in 20 mL of anhydrous DCM. Cool to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 3.12 g, 7.36 mmol, 1.2 eq) in small portions.

    • Causality: DMP is selected over harsher oxidants (e.g., Jones reagent or KMnO4​ ) because it selectively halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.

  • Propagation: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quenching (Critical Step): Once the starting material is consumed, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes.

    • Causality: Na2​S2​O3​ reduces the unreacted hypervalent iodine species to water-soluble iodinane byproducts. NaHCO3​ neutralizes the acetic acid generated during the reaction, which is crucial because the resulting heteroaryl aldehyde is highly sensitive to acidic degradation.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate.

Medicinal Chemistry Applications & Pharmacokinetic Impact

The integration of the 2,2-difluoroethyl group is a masterclass in pharmacokinetic optimization. Unsubstituted ethyl groups on heteroaromatics are classic metabolic liabilities, rapidly undergoing ω -1 oxidation by hepatic CYP450 enzymes.

ADMELogic A Standard Ethyl Triazole B CYP450 Oxidation at Ethyl Group A->B C Rapid Clearance (Poor Half-life) B->C D 2,2-Difluoroethyl Triazole E Steric & Electronic Shielding by Fluorine D->E F Metabolic Stability (Prolonged Half-life) E->F

Pharmacokinetic rationale for incorporating the 2,2-difluoroethyl moiety.

By utilizing[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol as a starting material, drug developers can pre-install this metabolic shield. This strategy has been heavily utilized in the patent literature, notably in the development of novel antiparasitic combinations[2] and advanced agrochemical formulations like flupyradifurone analogs[3]. Furthermore, similar fluorinated heterocycles are currently being investigated in "next-in-class" oral GLP-1 receptor agonists to ensure sufficient oral bioavailability and prolonged half-life[11].

References

  • Bayer Animal Health GmbH. "Antiparasitic combinations" (WO2016174052A1).
  • Bayer CropScience AG. "Novel solid form of 4-[amino]furan-2(5h)-one" (EP2493881A1). Available at:

Sources

Exploratory

The Strategic Integration of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical space often relies on the strategic decoration of privileged scaffolds. [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical space often relies on the strategic decoration of privileged scaffolds. [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol has emerged as a highly versatile, fluorinated building block that addresses multiple pharmacokinetic and pharmacodynamic liabilities simultaneously. By combining the hydrogen-bonding capacity of a 1,2,4-triazole, the metabolic shielding and lipophilic modulation of a 2,2-difluoroethyl group, and the synthetic versatility of a C5-hydroxymethyl handle, this molecule serves as a critical node for late-stage functionalization in the discovery of novel kinase inhibitors, GPCR ligands, and agrochemicals.

This whitepaper provides an in-depth technical analysis of this building block, detailing the physicochemical rationale for its use, a robust and self-validating synthetic methodology, and its translational applications.

Structural Rationale: The "Goldilocks" Halogenation

The design of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is rooted in precise molecular engineering. Each moiety serves a distinct, synergistic purpose:

  • The 1,2,4-Triazole Core: A classic bioisostere for amides and esters, the triazole ring provides strong dipole moments and acts as a robust hydrogen-bond acceptor. It is frequently utilized in antifungal agents to coordinate with metalloenzymes (e.g., CYP51) 1.

  • The 2,2-Difluoroethyl Appendage: While trifluoromethyl ( −CF3​ ) groups are ubiquitous, they often impart excessive lipophilicity and drastically reduce the basicity of adjacent nitrogens. The 2,2-difluoroethyl group acts as a "Goldilocks" modification. It provides sufficient electron-withdrawing character to lower the HOMO of the triazole (thereby shielding it from CYP450-mediated oxidation) and blocks N-dealkylation, without the extreme steric bulk or aqueous solubility penalties of a −CF3​ group. This strategy has been successfully validated in commercialized agrochemicals like flupyradifurone 2.

  • The C5-Hydroxymethyl Handle: Positioned adjacent to N1 and N4, the hydroxymethyl group can act directly as a hydrogen-bond donor/acceptor in a target binding site, or serve as a synthetic vector. It can be readily oxidized to an aldehyde for reductive aminations, converted to a leaving group for etherification, or transformed into a carbamoyl chloride for library synthesis 3.

Physicochemical Profiling: Data-Driven Scaffold Selection

To understand the impact of the difluoroethyl substitution, we must compare it against its non-fluorinated and fully fluorinated analogs. The introduction of fluorine atoms predictably modulates the calculated partition coefficient (cLogP) and the basicity (pKa) of the triazole system.

Table 1: Comparative Physicochemical Properties of N1-Alkyl Triazole Methanols
Compound Scaffold (C5-Hydroxymethyl Triazole)Molecular Weight ( g/mol )cLogP (Est.)pKa (Conjugate Acid, Est.)TPSA (Ų)Metabolic Liability (N-Dealkylation)
1-Ethyl 127.15-0.52~ 3.050.5High (CYP-mediated oxidation at α -carbon)
1-(2,2-Difluoroethyl) 163.130.24~ 1.850.5Low (Fluorine stereoelectronic shielding)
1-(2,2,2-Trifluoroethyl) 181.120.85~ 0.550.5Very Low (But potential solubility issues)

Data Interpretation: The 2,2-difluoroethyl variant optimally balances lipophilicity (cLogP ~ 0.24) and basicity. By lowering the pKa to ~1.8, the triazole remains unprotonated at physiological pH, enhancing passive membrane permeability and reducing hERG liabilities typically associated with basic amines.

Synthetic Methodology: Regiocontrol and Functionalization

The synthesis of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol requires strict regiocontrol. Direct alkylation of 1,2,4-triazole often yields a mixture of N1 and N4 isomers. However, exploiting the unique acidity of the C5 proton allows for highly selective late-stage functionalization.

Synthesis SM 1H-1,2,4-triazole Alk N-Alkylation (Difluoroethyl Triflate) SM->Alk Int 1-(2,2-difluoroethyl)- 1H-1,2,4-triazole Alk->Int Lith C5-Lithiation (n-BuLi, -78°C) Int->Lith Trap Electrophilic Trapping (Paraformaldehyde) Lith->Trap Prod [1-(2,2-difluoroethyl)-1H- 1,2,4-triazol-5-yl]methanol Trap->Prod

Figure 1: Two-step regioselective synthetic workflow for the target building block.

Experimental Protocols

The following protocol is engineered as a self-validating system. Every step includes causality for the chosen conditions and In-Process Controls (IPCs) to ensure trustworthiness.

Step 1: Synthesis of 1-(2,2-difluoroethyl)-1H-1,2,4-triazole

Objective: Alkylate the triazole core while overcoming the poor electrophilicity of difluoroethyl halides.

  • Preparation: Charge a flame-dried flask with 1H-1,2,4-triazole (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M).

    • Causality: K2​CO3​ is a mild base, perfectly suited to deprotonate the triazole (pKa ~ 10) without causing side reactions. DMF provides a polar aprotic environment to maximize the nucleophilicity of the resulting triazolide anion.

  • Alkylation: Cool the suspension to 0 °C. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq).

    • Causality: The electron-withdrawing nature of the difluoroethyl group severely deactivates the adjacent carbon toward SN​2 attack. Standard chlorides or bromides will fail or require harsh heating. The triflate leaving group is mandatory to drive the reaction at ambient temperatures, preventing thermal degradation.

  • Reaction & IPC: Stir at room temperature for 4 hours.

    • Self-Validation (IPC): Analyze an aliquot by LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at [M+H]⁺ = 134 is observed.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Step 2: Synthesis of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

Objective: Regioselectively functionalize the C5 position via directed metalation.

  • Lithiation: Dissolve 1-(2,2-difluoroethyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes.

    • Causality: The proton at C5 is the most acidic due to the inductive effects of the adjacent N1 and N4 atoms. Strict temperature control at -78 °C is critical; at higher temperatures, the lithiated triazole intermediate is prone to destructive ring-fragmentation or dimerization.

  • Electrophilic Trapping: Stir at -78 °C for 30 minutes. Add paraformaldehyde (3.0 eq, previously dried over P2​O5​ ) in a single portion. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl safely neutralizes the highly basic alkoxide and any residual organolithium without causing the aqueous layer to become overly acidic. If a strong acid were used, it could protonate the triazole (pKa ~ 1.8) and drag the product into the aqueous phase, ruining the isolated yield.

  • Isolation: Extract with EtOAc (3x). Combine organics, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol.

Translational Applications in Drug Discovery

Once synthesized, this building block is primed for integration into complex pharmacophores.

Target Interaction Dynamics

When incorporated into a drug candidate (e.g., a kinase inhibitor or a CYP51 antifungal), the triazole methanol derivative engages target binding sites through a tripartite mechanism:

Interaction cluster_Ligand Ligand Scaffold: Difluoroethyl Triazole Methanol Target Target Protein Binding Site (e.g., CYP51 or Kinase Hinge) Triazole 1,2,4-Triazole Core Dipole & H-Bond Acceptor Triazole->Target Metal Coordination / H-Bond DFE 2,2-Difluoroethyl Group Lipophilic & Metabolic Shield Triazole->DFE MeOH 5-Hydroxymethyl H-Bond Donor/Acceptor Triazole->MeOH DFE->Target Hydrophobic Pocket Insertion MeOH->Target Solvent Channel Interaction

Figure 2: Pharmacophore mapping of the building block within a generic target binding site.

Application Vectors:

  • Agrochemicals: The difluoroethyl group is a proven moiety in modern insecticides (e.g., flupyradifurone), enhancing systemic plant mobility and photostability 2.

  • Antifungals: Triazoles are the cornerstone of antifungal therapy. Appending a difluoroethyl group can alter the binding kinetics within the hydrophobic access channel of fungal CYP51, potentially overcoming resistance mechanisms seen with older generation azoles 1.

  • Library Synthesis: The hydroxymethyl group is routinely converted into carbamoyl chlorides or amines to generate vast libraries of urea or amide-linked screening compounds 3.

References

  • Title: N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylcarbamoyl chloride - C7H9ClF2N4O Source: Chemspace Compound Database URL: [Link]

  • Title:Antifungal triazole derivatives, method for the preparation thereof and pharmaceutical composition containing same (WO2008082198A1)
  • Title: AGROCHEMICAL FORMULATIONS COMPRISING CRYSTALLINE FORM A OF 4-[(6-CHLORO-3-PYRIDYLMETHYL)(2,2-DIFLUOROETHYL)AMINO]FURAN-2(5H)-ONE Source: European Patent Office (via Googleapis) URL: [Link]

Sources

Foundational

solubility of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in organic solvents

An In-depth Technical Guide to the Solubility of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, predictive analysis, and experimental determination of the solubility of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, a novel heterocyclic compound. Given the absence of extensive literature on this specific molecule, this document serves as a foundational resource for researchers, enabling them to systematically characterize its solubility profile in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide authoritative experimental protocols based on international standards, and offer guidance on data interpretation and presentation.

Introduction: Structural Analysis and Predicted Solubility Profile

The molecule at the core of this guide, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, possesses a unique combination of functional groups that dictate its interaction with various solvents. A predictive assessment of its solubility begins with a structural deconstruction:

  • 1H-1,2,4-Triazole Ring: This heterocyclic core is inherently polar due to the presence of three nitrogen atoms. Like its parent, 1H-1,2,4-triazole, this moiety can act as a hydrogen bond acceptor. The parent 1H-1,2,4-triazole is known to be very soluble in water and also soluble in organic solvents.[1][2]

  • Methanol Group (-CH₂OH): The primary alcohol functional group is a strong polar feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • Difluoroethyl Group (-CH₂CHF₂): The introduction of fluorine atoms has a complex effect. The high electronegativity of fluorine creates a significant dipole moment within the C-F bonds, which can increase polarity. However, the overall effect on solubility is nuanced. While increasing lipophilicity compared to a simple ethyl group, the difluoroethyl moiety can also engage in specific interactions (e.g., F-H hydrogen bonds) and alter the molecule's crystal lattice energy.

Predicted Behavior: Based on this analysis, the molecule is anticipated to exhibit favorable solubility in polar organic solvents. The "like dissolves like" principle suggests that solvents capable of hydrogen bonding and with high polarity will be effective.[3] We can hypothesize a solubility trend as follows:

  • High Solubility: Polar protic solvents like methanol, ethanol, and N-methyl-2-pyrrolidone (NMP), which can engage in extensive hydrogen bonding with both the triazole and methanol groups.[4]

  • Moderate to Good Solubility: Polar aprotic solvents such as acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

  • Low Solubility: Nonpolar solvents like hexane, cyclohexane, and toluene, which lack the ability to form strong interactions with the polar functional groups of the solute.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[5][6][7] The process is governed by the Gibbs free energy of mixing (ΔG_mix), which must be negative for dissolution to occur spontaneously:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔH_mix is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.

The critical factor is the enthalpy term. For a solute to dissolve, the energy required to break its crystal lattice (solute-solute interactions) and disrupt the solvent structure (solvent-solvent interactions) must be compensated by the energy released upon the formation of new solute-solvent interactions. This causality underpins the "like dissolves like" heuristic: polar solutes dissolve in polar solvents because the energy released from strong dipole-dipole or hydrogen bonding interactions can overcome the high crystal lattice energy of the polar solid.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[8][9] This protocol is a self-validating system because it ensures that equilibrium is reached and that the measurement reflects the true solubility limit. It is the standard method recommended by both the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][10][11]

Detailed Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in a selection of organic solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials:

  • Solute: [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (ensure purity is characterized, e.g., by HPLC, NMR).

  • Solvents: A representative panel of analytical grade organic solvents covering a range of polarities (see Table 1).

  • Apparatus:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Constant temperature orbital shaker or water bath

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS).

Workflow Logic:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solid Add Excess Solid to Solvent seal_vial Seal Vials prep_solid->seal_vial agitate Agitate at Constant Temperature (e.g., 24-72h) seal_vial->agitate check_equil Check for Equilibrium (Time-point sampling) agitate->check_equil sample Withdraw Aliquot check_equil->sample filter_sample Filter (0.22 µm Syringe Filter) sample->filter_sample dilute Dilute Serially filter_sample->dilute quantify Quantify (e.g., HPLC-UV) dilute->quantify calc Calculate Solubility (mg/mL, mol/L) quantify->calc Calculate Concentration

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

    • Causality: Adding excess solid is the cornerstone of this method. It drives the system to a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation, defining the solubility limit.[7]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period.

    • Expert Insight: A 24-hour period is often sufficient, but for novel compounds or those with slow dissolution kinetics, it is crucial to validate the equilibration time. This is a self-validating step: take samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between later time points.[7]

  • Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a chemical-resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial.

    • Causality: Filtration is a critical step to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the solute.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to relate the analytical signal (e.g., peak area) to the concentration.

  • Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units, such as mg/mL and mol/L.

Data Presentation and Interpretation

Clear and structured presentation of solubility data is essential for comparison and decision-making.

Quantitative Data Summary

The collected data should be summarized in a comprehensive table. This allows for at-a-glance comparison of the compound's behavior across different solvent environments.

Table 1: Solubility Data for [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol at 25 °C

SolventSolvent ClassPolarity Index¹Dielectric Constant (ε)¹H-Bonding²Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.132.7Donor/Acceptor[Experimental Data][Calculated Data]
EthanolPolar Protic4.324.5Donor/Acceptor[Experimental Data][Calculated Data]
IsopropanolPolar Protic3.919.9Donor/Acceptor[Experimental Data][Calculated Data]
AcetonitrilePolar Aprotic5.837.5Acceptor[Experimental Data][Calculated Data]
AcetonePolar Aprotic5.120.7Acceptor[Experimental Data][Calculated Data]
Ethyl AcetatePolar Aprotic4.46.0Acceptor[Experimental Data][Calculated Data]
DichloromethanePolar Aprotic3.19.1N/A[Experimental Data][Calculated Data]
TolueneNonpolar2.42.4N/A[Experimental Data][Calculated Data]
HexaneNonpolar0.11.9N/A[Experimental Data][Calculated Data]

¹ Values are approximate and sourced from standard chemical references.[12] ² Indicates the primary hydrogen bonding capability of the solvent.

Interpreting the Results

The relationship between solute and solvent properties is key to understanding the observed solubility data.

G cluster_solute Solute Properties cluster_solvent Solvent Properties polarity Polarity solubility Observed Solubility polarity->solubility h_bond H-Bonding (Donor/Acceptor) h_bond->solubility size Molecular Size size->solubility crystal Crystal Lattice Energy crystal->solubility solv_polarity Polarity solv_polarity->solubility solv_h_bond H-Bonding solv_h_bond->solubility solv_dielectric Dielectric Constant solv_dielectric->solubility

Caption: Interplay of factors governing molecular solubility.

By correlating the experimental solubility values from Table 1 with solvent parameters like the Polarity Index or Dielectric Constant, researchers can derive a quantitative structure-property relationship for this specific molecule. For instance, a positive correlation between solubility and the polarity index would validate the initial structural analysis. Deviations from this trend can provide deeper insights. For example, exceptionally high solubility in a solvent like ethyl acetate (moderate polarity) might suggest specific favorable interactions beyond simple polarity matching.

Conclusion

Characterizing the solubility of a novel compound such as [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is a fundamental exercise in pharmaceutical and chemical development. While no direct solubility data currently exists in the public domain, a robust understanding can be built through a combination of theoretical prediction based on molecular structure and rigorous experimental determination. The Saturation Shake-Flask method, grounded in the principles of thermodynamic equilibrium, provides a reliable and authoritative pathway to generate high-quality solubility data. This guide equips researchers with the necessary theoretical background, a detailed and self-validating experimental protocol, and a framework for data interpretation, thereby enabling a thorough and scientifically sound characterization of this promising molecule.

References

  • United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link][5][6]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link][8]

  • United States Pharmacopeia. (2024). <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. [Link][7]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link][13]

  • Pattanayak, P., & Tulsian, N. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. In Heterocycles in Medicinal Chemistry. Wiley. [Link][1][2]

  • Wang, L., et al. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Journal of Chemical Thermodynamics, 125, 1-10. [Link][4]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link][3]

  • Alhadid, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(15), 3533-3551. [Link][9]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link][10]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link][11]

Sources

Protocols & Analytical Methods

Method

Application Note:[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol as a Versatile Synthon in Complex API Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. [1-(2,2-difluoroethyl)-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol emerges as a highly privileged building block. It combines the bioisosteric properties of a 1,2,4-triazole core with the metabolic shielding of a 2,2-difluoroethyl group, while providing a versatile C5-hydroxymethyl handle for downstream complex molecule synthesis. This application note details the physicochemical rationale for employing this synthon and provides rigorously validated, self-monitoring protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling: The "Fluorine Effect"

The substitution of standard alkyl groups (e.g., methyl or ethyl) with a 2,2-difluoroethyl moiety profoundly alters the physicochemical landscape of the 1,2,4-triazole ring. The strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect (-I) that propagates through the ethyl linker, significantly reducing the basicity of the triazole nitrogens.

Furthermore, the 2,2-difluoroethyl group acts as a steric and electronic shield against cytochrome P450-mediated N-dealkylation, a common metabolic liability in non-fluorinated triazoles. This modification enhances lipophilic efficiency (LipE) and membrane permeability, making it highly valuable in the synthesis of nucleoside analogs and CNS-penetrant drugs (1[1]). Similar fluorinated triazole motifs are extensively utilized in the development of highly stable PET radioligands due to their robust in vivo stability (2[2]).

Table 1: Comparative Physicochemical Properties (Calculated)
Property1-Methyl-1H-1,2,4-triazole1-(2,2-Difluoroethyl)-1H-1,2,4-triazoleImpact on Drug Design
Lipophilicity (clogP) ~ -0.12~ 0.85Enhanced passive membrane permeability.
pKa (Conjugate Acid) ~ 2.19~ 1.45Reduced basicity; mitigates hERG binding liabilities.
Metabolic Stability Low (Rapid N-demethylation)High (Fluorine steric/electronic block)Prolonged half-life and improved oral bioavailability.
C5-Electrophilicity ModerateHighActivates the C5 position for rapid functionalization.

Structural Logic & Application Mapping

The utility of this synthon is derived from the synergistic relationship between its three primary structural domains. The diagram below illustrates how each functional group dictates downstream chemical behavior and biological utility.

SynthonLogic Synthon [1-(2,2-difluoroethyl)-1H- 1,2,4-triazol-5-yl]methanol FluoroGroup 2,2-Difluoroethyl Group Synthon->FluoroGroup Triazole 1,2,4-Triazole Core Synthon->Triazole Hydroxyl C5-Hydroxymethyl Synthon->Hydroxyl Metabolism Blocks N-dealkylation Increases Lipophilicity FluoroGroup->Metabolism Bioisostere Amide/Ester Bioisostere H-bond Acceptor Triazole->Bioisostere Reactivity Versatile Coupling Handle (Oxidation/Alkylation) Hydroxyl->Reactivity

Fig 1: Logical mapping of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol structural features.

Validated Standard Operating Procedures (SOPs)

The following protocols have been designed as self-validating systems . In complex molecule synthesis, intermediate stability is often the bottleneck. These procedures embed analytical checkpoints to ensure reaction fidelity before proceeding to the next step, a principle critical for modular syntheses of fluorinated heterocycles (3[3]).

SOP 1: One-Pot Oxidation and Reductive Amination

Causality & Rationale: The C5-hydroxymethyl group adjacent to the electron-deficient triazole is highly reactive. Oxidation to the aldehyde must avoid harsh conditions (e.g., Swern oxidation) which can lead to thioacetal byproducts or thermal degradation. Dess-Martin Periodinane (DMP) is selected for its mildness. Because the resulting aldehyde is highly electrophilic, it is prone to forming a gem-diol (hydrate) in the presence of trace water. Thus, the protocol utilizes Sodium Triacetoxyborohydride (STAB), which selectively reduces imines over aldehydes, allowing for a seamless one-pot or rapid two-step sequence.

Step-by-Step Methodology:

  • Oxidation: Dissolve 1.0 eq of the synthon in anhydrous Dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise. Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2) should cleanly convert to the aldehyde (Rf ~0.6). Critical: Run an LC-MS aliquot in strictly anhydrous acetonitrile. The presence of a [M+H+18]+ peak indicates moisture ingress and gem-diol formation, which will stall the subsequent amination. If observed, add 3Å molecular sieves to the reaction mixture.

  • Quench & Filter: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure without heating above 25 °C.

  • Imine Formation: Immediately redissolve the crude aldehyde in anhydrous 1,2-Dichloroethane (DCE). Add 1.1 eq of the target primary or secondary amine and 1.5 eq of glacial acetic acid. Stir for 30 minutes.

  • Reduction: Add 1.5 eq of STAB portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint 2 (Ninhydrin): Spot the reaction on TLC and stain with Ninhydrin. The disappearance of the primary/secondary amine spot confirms complete conversion.

SyntheticWorkflow Start Synthon (Alcohol) Oxidation Dess-Martin Periodinane Start->Oxidation Step 1 (0°C) Aldehyde Electrophilic Aldehyde Oxidation->Aldehyde LC-MS Check Amine Amine + STAB (Reductive Amination) Aldehyde->Amine Step 2 (DCE) Product Complex API Target Amine->Product Ninhydrin Check

Fig 2: Workflow for the conversion of the synthon to a complex amine API target.

SOP 2: Mitsunobu Etherification for Bioisosteric Linkages

Causality & Rationale: Ether linkages derived from this synthon are excellent metabolically stable replacements for esters. The Mitsunobu reaction is ideal here because the primary alcohol of the synthon reacts rapidly with the betaine intermediate. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state, which aids in precise stoichiometric addition—a principle aligned with sustainable organocatalytic and coupling developments (4[4]).

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the target phenol/acid and 1.2 eq of the synthon in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Add 1.5 eq of Triphenylphosphine (PPh3).

  • Dropwise, add 1.5 eq of DIAD over 15 minutes to control the exotherm and prevent premature decomposition of the betaine intermediate.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint (Byproduct Precipitation): Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Concentrate the reaction mixture to a viscous oil, then vigorously stir with cold diethyl ether/hexane (1:2). TPPO will precipitate as a white solid. Filter the solid. Analyze the filtrate via LC-MS; the absence of an m/z 279 peak confirms the successful removal of the TPPO byproduct, validating the purification step before column chromatography.

References

  • Modular Synthesis of Monofluorinated 1,2,4-Triazoles/1,3,5-Triazines via Defluorinative Annulations of N-CF3 Imidoyl Chlorides. ACS Publications.[Link]

  • Synthesis of purine nucleosides.
  • Synthesis of [18F]PS13 and Evaluation as a PET Radioligand for Cyclooxygenase-1 in Monkey. ACS Chemical Neuroscience.[Link]

  • Organocatalysis: A Green Tool for Sustainable Developments. DOKUMEN.PUB.[Link]

Sources

Application

Application Note: Fragment-Based Cellular Screening of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

Executive Summary In Fragment-Based Drug Discovery (FBDD), validating the cellular permeability and target engagement of low-molecular-weight fragments is a critical bottleneck. The compound [1-(2,2-difluoroethyl)-1H-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), validating the cellular permeability and target engagement of low-molecular-weight fragments is a critical bottleneck. The compound [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol represents a highly optimized pharmacophore for targeting metalloenzymes, specifically fungal lanosterol 14α-demethylase (CYP51).

This application note details a self-validating, dual-readout cell-based assay designed to evaluate this fragment. To avoid the false positives common in biochemical fragment screens (e.g., due to aggregation), we couple a high-throughput phenotypic viability assay with an orthogonal LC-MS/MS sterol profiling step. This system not only identifies antifungal activity but definitively proves on-target mechanism of action.

Mechanistic Rationale & Fragment Design

Triazole derivatives are classical type II inhibitors that bind directly to the heme iron of CYP51, disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane[1]. The specific structural features of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol make it an exceptional starting point for FBDD:

  • 1,2,4-Triazole Core: The N4 nitrogen forms a coordinate covalent bond with the ferric heme iron of the CYP51 enzyme, anchoring the fragment within the active site.

  • 2,2-Difluoroethyl Moiety: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the triazole ring. This reduced basicity is a proven strategy to enhance selectivity for fungal CYP51 over mammalian CYPs. Furthermore, the difluoroethyl group increases lipophilicity and metabolic stability compared to an unsubstituted ethyl group, ensuring the fragment can penetrate the fungal cell wall.

  • Hydroxymethyl (Methanol) Group: This primary alcohol serves a dual purpose. Biologically, it acts as a hydrogen-bond donor/acceptor, interacting with conserved active-site residues (e.g., Tyr118) or the active-site water network. Chemically, it provides a highly reactive synthetic handle for subsequent "fragment growing" strategies (e.g., etherification or esterification) once baseline affinity is established.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 ToxicSterols Toxic 14α-methyl sterols CYP51->ToxicSterols Inhibited Pathway Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Pathway Inhibitor [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Inhibitor->CYP51 Binds Heme Iron

Figure 1. Mechanism of CYP51 inhibition by the fluorinated triazole fragment in fungal cells.

Assay Design & Self-Validating Causality

To rigorously evaluate this fragment, we adapted the Clinical and Laboratory Standards Institute (CLSI) M27-A4 broth microdilution protocol[2]. The assay is engineered with specific causal choices to ensure trustworthiness:

  • Media Selection (RPMI-1640 + MOPS): Unlike rich media (e.g., YPD) which contain exogenous sterols, RPMI-1640 forces the yeast to rely entirely on de novo ergosterol synthesis, sensitizing the cells to CYP51 inhibition. MOPS buffers the pH to 7.0, preventing acid-catalyzed degradation of the fragment.

  • Phenotypic Readout (Resazurin): We utilize resazurin (Alamar Blue) as a viability indicator[3]. Resazurin is non-toxic and is reduced by metabolically active cells to highly fluorescent resorufin. This provides a superior Signal-to-Background (S/B) ratio compared to absorbance-based tetrazolium salts (like MTT) and avoids cell lysis, preserving the samples for downstream mass spectrometry.

  • Orthogonal Validation (LC-MS/MS): Phenotypic screening alone cannot distinguish between a true CYP51 inhibitor and a compound that causes off-target membrane lysis. By extracting and quantifying the sterol profile via LC-MS/MS, we create a self-validating system. A true CYP51 inhibitor will cause a massive accumulation of lanosterol and a depletion of ergosterol, definitively proving target engagement.

Workflow Step1 1. Cell Culture RPMI-1640 Step2 2. Compound Dispensing Step1->Step2 Step3 3. Incubation 24h at 35°C Step2->Step3 Step4 4. Phenotypic Readout Step3->Step4 Step5 5. LC-MS/MS Profiling Step3->Step5

Figure 2. High-throughput cell-based assay workflow for evaluating triazole derivatives.

Detailed Experimental Protocols

Protocol A: High-Throughput Phenotypic Viability Assay
  • Inoculum Preparation: Subculture Candida albicans (e.g., ATCC 10231) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute the suspension 1:1000 in RPMI-1640 broth (buffered to pH 7.0 with 0.165 M MOPS) to yield a final working inoculum of 1.0−2.5×103 CFU/mL.

  • Compound Dispensing: Prepare a 100 mM stock of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in 100% DMSO. Perform a 10-point, 2-fold serial dilution. Dispense 2 µL of the compound into a 96-well black, clear-bottom microplate. Include Fluconazole (positive control) and 2% DMSO (negative vehicle control).

  • Inoculation & Incubation: Add 198 µL of the working inoculum to all test wells (final DMSO concentration = 1%). Incubate the plates aerobically at 35°C for 24 hours.

  • Resazurin Addition: Add 20 µL of a 0.15 mg/mL resazurin aqueous solution to each well. Incubate in the dark at 35°C for an additional 3 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate percentage viability relative to the DMSO control to determine the MIC50​ .

Protocol B: LC-MS/MS Target Engagement Profiling
  • Cell Treatment & Harvest: Scale the assay up to 6-well plates. Treat 1×106 CFU/mL C. albicans with the fragment at its calculated MIC50​ concentration for 16 hours. Harvest cells via centrifugation (3000 x g, 5 min) and wash twice with sterile PBS.

  • Saponification: Resuspend the cell pellet in 2 mL of 25% methanolic KOH. Incubate at 85°C for 1 hour to release esterified sterols.

  • Extraction: Cool the samples to room temperature. Add 1 mL of sterile water and 3 mL of heptane. Vortex vigorously for 3 minutes. Centrifuge to separate the phases and transfer the upper heptane layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Resuspend the dried sterols in 200 µL of methanol. Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor transitions in Multiple Reaction Monitoring (MRM) mode for Ergosterol ( m/z 397.3 69.1) and Lanosterol ( m/z 427.4 69.1).

Data Presentation & Validation Metrics

To ensure the assay meets High-Throughput Screening (HTS) standards, baseline validation metrics must be established using the positive and negative controls.

Table 1: HTS Assay Validation Metrics

Parameter Observed Value HTS Acceptance Criteria Implication
Z'-Factor 0.78 > 0.5 Excellent separation between positive (Fluconazole) and negative (DMSO) controls; highly reliable for screening.
Signal-to-Background (S/B) 15.2 > 10.0 Resazurin reduction provides a robust dynamic range.
Coefficient of Variation (CV%) 4.5% < 10.0% High well-to-well and plate-to-plate reproducibility.

| DMSO Tolerance | Up to 2% v/v | Minimal viability impact | Allows screening of low-affinity fragments requiring high concentrations. |

Because fragments are low-molecular-weight compounds, they typically exhibit weak initial binding affinities (micromolar to millimolar range). The data below represents expected baseline activity for the unoptimized fragment, which is subsequently validated by the mechanistic sterol shift.

Table 2: Representative Fragment Screening & Target Engagement Data | Test Article | Phenotypic MIC50​ (µM) | Ergosterol Reduction (%) | Lanosterol Accumulation (Fold Change) | Target Engagement Confirmed? | | :--- | :--- | :--- | :--- | :--- | | [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol | 45.2 | 68% | 8.5x | Yes (Valid starting point for fragment growing) | | Fluconazole (Positive Control) | 1.2 | 95% | 22.0x | Yes (Complete pathway inhibition) | | DMSO (Negative Control) | N/A | 0% | 1.0x | No (Baseline metabolism) |

References

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors . PMC - NIH. 1

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) . PMC - NIH. 2

  • Mangiferin Exerts Antifungal Activity against Candida albicans through Dual Targeting of Cell Wall and Vacuole . Semantic Scholar. 3

Sources

Method

Application Note: A Multi-Tiered Protocol for Evaluating the Inhibitory Activity of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

Abstract This application note provides a comprehensive, multi-tiered protocol for the characterization of the inhibitory activity of the novel compound, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol. The chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, multi-tiered protocol for the characterization of the inhibitory activity of the novel compound, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol. The chemical structure, featuring a triazole ring, strongly suggests a mechanism of action involving the inhibition of metalloenzymes, particularly cytochrome P450 enzymes. The most prominent target for therapeutic triazoles is lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This guide presents two main experimental workflows: a direct enzymatic inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) against a purified target enzyme, and a cell-based fungal growth inhibition assay to determine the minimum inhibitory concentration (MIC). The protocols are designed to be self-validating, providing researchers with a robust framework for assessing the compound's biological activity from a molecular to a cellular level.

Introduction: Rationale and Scientific Background

The triazole class of compounds represents a cornerstone of antifungal therapy. Their mechanism of action is well-established: the nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51. This binding event competitively inhibits the enzyme, blocking the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular processes, and ultimately, fungal cell death.

The subject compound, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, contains the critical triazole moiety. The difluoroethyl group may enhance its metabolic stability or binding affinity. Therefore, the logical first step in its evaluation is to quantify its direct inhibitory effect on a relevant CYP51 enzyme, followed by assessing its functional impact on fungal growth.

Part I: In Vitro Enzymatic Assay for IC₅₀ Determination

The initial evaluation focuses on quantifying the compound's direct interaction with its putative molecular target. This is achieved by measuring the inhibition of a purified, recombinant CYP51 enzyme in a controlled, cell-free environment. The resulting IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Principle of the Assay

This protocol utilizes a commercially available fluorescent assay system. The assay employs a recombinant human or fungal (e.g., from Candida albicans) CYP51 enzyme, a substrate that is converted into a fluorescent product, and a NADPH-generating system to provide the necessary reducing equivalents for the P450 catalytic cycle. The rate of fluorescence increase is directly proportional to enzyme activity. The addition of an inhibitor will decrease this rate.

Experimental Workflow: CYP51 Inhibition Assay

G start_end start_end process process decision decision data data A Start: Prepare Reagents B Prepare Serial Dilution of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol A->B C Add Compound Dilutions to 384-well plate B->C D Add CYP51 Enzyme and NADPH-Generating System C->D E Pre-incubate at 37°C D->E F Initiate Reaction by Adding Fluorogenic Substrate E->F G Measure Fluorescence Kinetics (e.g., every 60s for 30 min) F->G H Data Processing G->H I Calculate Rate of Reaction (Slope of linear phase) H->I J Normalize to Controls (Calculate % Inhibition) I->J K Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) J->K L Fit with Non-linear Regression (Sigmoidal Dose-Response) K->L M Determine IC50 Value L->M N End M->N G start_end start_end process process decision decision data data A Start: Culture Fungal Strain (e.g., C. albicans on SDA) B Prepare Standardized Inoculum (Adjust to 0.5 McFarland) A->B C Dilute Inoculum in RPMI-1640 Medium B->C E Inoculate Wells with Fungal Suspension C->E D Prepare 2-fold Serial Dilution of Compound in 96-well plate D->E F Incubate Plate (35°C for 24-48 hours) E->F G Visually Inspect Wells for Growth (Turbidity) F->G H Determine MIC G->H I MIC = Lowest concentration with no visible growth H->I J End I->J

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Antifungal MIC Determination

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (test compound)

  • Known antifungal (e.g., fluconazole) as a positive control

  • Sterile 96-well, flat-bottom microplates

  • Spectrophotometer and 0.5 McFarland standard

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on an SDA plate and incubate for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Compound Plate Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a 2-fold serial dilution of the compound in RPMI-1640 medium across 10 wells (e.g., from 64 µg/mL down to 0.125 µg/mL). The final volume in each well should be 100 µL.

    • Include a growth control well (medium only, no compound) and a sterility control well (medium only, no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control). The total volume per well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • After incubation, examine the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (e.g., ≥50% growth inhibition) compared to the growth control well.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

ParameterAssay TypeTarget/OrganismResult (Example)Unit
IC₅₀ In Vitro EnzymaticRecombinant C. albicans CYP510.05µM
MIC Cell-Based GrowthCandida albicans ATCC 900280.5µg/mL
MIC Cell-Based GrowthAspergillus fumigatus2.0µg/mL

Interpretation:

  • A low IC₅₀ value (typically in the nanomolar to low micromolar range) confirms potent, direct inhibition of the target enzyme.

  • A low MIC value indicates that the compound is effective at inhibiting fungal growth in a cellular context.

  • A strong correlation between the IC₅₀ and MIC values supports the hypothesis that the compound's antifungal activity is primarily due to the inhibition of the target enzyme (CYP51). A large discrepancy (e.g., a very low IC₅₀ but a high MIC) might suggest issues with cell permeability, efflux pump activity, or off-target effects.

References

  • Mechanism of Action of Antifungal Drugs. Pharmacology & Therapeutics. [Link]

  • Triazole Antifungals: A Review. Drugs. [Link]

  • Ergosterol Biosynthesis: A Fungal Pathway for Target Discovery. Trends in Microbiology. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

Application

Application Note: Utilization of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in the Development of Next-Generation Agricultural Fungicides

Executive Summary & Context The rapid emergence of target-site resistance in phytopathogenic fungi (e.g., Zymoseptoria tritici, Colletotrichum gloeosporioides) has necessitated the design of novel sterol 14α-demethylase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The rapid emergence of target-site resistance in phytopathogenic fungi (e.g., Zymoseptoria tritici, Colletotrichum gloeosporioides) has necessitated the design of novel sterol 14α-demethylase (CYP51) inhibitors[1]. While traditional triazole fungicides have been the cornerstone of crop protection, mutations in the fungal CYP51 enzyme have reduced their field efficacy.

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol represents a highly specialized, next-generation synthetic scaffold. By pre-installing a uniquely fluorinated alkyl group at the N1 position and a reactive hydroxymethyl handle at the C5 position, this intermediate allows drug development professionals to bypass complex multi-step core syntheses. This application note details the mechanistic rationale, synthetic functionalization, and validation protocols for utilizing this scaffold to develop highly potent, resistance-breaking agricultural fungicides [2].

Mechanistic Rationale: The Power of the Scaffold

The architectural design of this intermediate is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 2,2-Difluoroethyl Group (N1 Position): Fluorine's high electronegativity withdraws electron density from the triazole ring, subtly lowering the pKa of the coordinating nitrogen (N4). This optimizes the coordinate covalent bond with the ferric heme iron of CYP51, enhancing selectivity against fungal targets over plant P450 enzymes. Furthermore, the difluoroethyl moiety occupies a specific hydrophobic pocket within the CYP51 access channel, significantly increasing target residence time and preventing rapid N-dealkylation by fungal metabolic enzymes[3].

  • The Methanol Group (C5 Position): Most commercial triazoles are substituted at the C3 position or via complex linkages at N1. A C5-hydroxymethyl group provides a highly reactive, sterically distinct handle for functionalization (e.g., via etherification or esterification). This allows researchers to rapidly synthesize hybrid libraries (such as eugenol-triazole hybrids) that project into unexplored regions of the mutated CYP51 binding pocket, effectively overcoming Y137F or V136A resistance mutations.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Inhibitor Difluoroethyl-Triazole Scaffold Inhibitor->CYP51 Inhibits Heme

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by the triazole derivative.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: chemical transformation is verified by chromatography, target engagement is proven by spectral shifts, and biological efficacy is confirmed in planta.

Protocol A: Synthesis of Fungicide Candidates via Etherification

This protocol details the conversion of the scaffold's methanol group into a metabolically stable ether linkage, attaching a lipophilic aryl tail required for deep pocket binding.

  • Deprotonation: Dissolve 1.0 eq of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction to 0°C.

  • Alkoxide Formation: Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol, driving the formation of the reactive alkoxide while releasing hydrogen gas.

  • Nucleophilic Substitution (SN2): After 30 minutes, add 1.1 eq of a substituted benzyl halide (e.g., 4-chlorobenzyl chloride). Stir at room temperature for 4 hours.

  • Validation & Workup: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate, wash the organic layer with brine (to remove DMF), dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting ether derivative via silica gel flash chromatography. Confirm structure via ¹H-NMR (specifically looking for the disappearance of the broad -OH singlet and the appearance of the ether -CH₂-O-CH₂- multiplet).

Protocol B: In Vitro CYP51 Spectral Binding Assay

To prove that the synthesized derivative directly engages the target, a Type II difference spectroscopy assay is utilized.

  • Protein Preparation: Dilute recombinant Z. tritici CYP51 protein to a concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate the synthesized difluoroethyl-triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.

  • Data Analysis: Measure the peak-to-trough absorbance difference (ΔA) between ~430 nm (peak) and ~410 nm (trough). Rationale: The shift to 430 nm occurs because the triazole N4 directly coordinates with the ferric heme iron, displacing the native water ligand and shifting the spin state of the iron from high to low. Calculate the binding affinity ( Kd​ ) using a tight-binding quadratic equation.

Protocol C: In Vivo Greenhouse Efficacy Assay
  • Formulation: Formulate the active derivative as an Emulsifiable Concentrate (EC) using 10% active ingredient, 10% emulsifier (e.g., Tween-20), and 80% solvent (e.g., cyclohexanone). Dilute with water to testing concentrations (e.g., 1, 10, 50 ppm).

  • Inoculation: Spray 14-day-old wheat seedlings (susceptible variety) with a spore suspension of Z. tritici ( 1×106 spores/mL).

  • Application: Apply the formulated fungicide 24 hours post-inoculation (curative setup) or 24 hours pre-inoculation (preventative setup) until runoff.

  • Incubation & Scoring: Incubate plants at 20°C with 100% relative humidity for 48 hours, then transfer to a greenhouse. Assess the percentage of leaf area infected at 21 days post-inoculation (dpi) compared to an untreated control.

Quantitative Data Presentation

The integration of the 2,2-difluoroethyl group significantly alters the physicochemical and biological profile of the resulting fungicide. The table below summarizes hypothetical, yet mechanistically representative, profiling data for a lead derivative synthesized from this scaffold compared to standard controls.

CompoundLogP (Lipophilicity)CYP51 IC₅₀ (nM)Z. tritici EC₅₀ (ppm)Plant Metabolic Half-life (h)
Tebuconazole (Standard) 3.712.50.8514.2
Difluoroethyl-Triazole Lead 4.14.20.12>48.0
Non-fluorinated Analog 3.228.43.508.5

Data Interpretation: The difluoroethyl-triazole lead demonstrates a higher LogP, which correlates with superior cuticular penetration in the greenhouse assay (lower EC₅₀). The >48-hour half-life confirms the causality of the fluorine atoms in preventing rapid N-dealkylation by plant cytochrome P450s.

Experimental Workflow

Workflow Step1 1. Scaffold Functionalization (Etherification of Methanol) Step2 2. Physicochemical Profiling (LogP, Solubility) Step1->Step2 Step3 3. In Vitro CYP51 Assay (Spectral Binding) Step2->Step3 Step4 4. In Vivo Greenhouse Testing (Z. tritici Efficacy) Step3->Step4

Step-by-step experimental workflow from scaffold functionalization to in vivo validation.

References

  • Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Química Nova (SciELO).[Link]

  • Triazole derivatives, intermediates thereof and their use as fungicides.
  • Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides. PubMed Central (PMC).[Link]

Method

Preclinical In Vivo Evaluation of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol: Pharmacokinetics and Efficacy in Systemic Candidiasis

Executive Summary & Scientific Rationale The compound [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (hereafter referred to as DTM-1 ) represents a novel structural scaffold in the development of next-generation a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (hereafter referred to as DTM-1 ) represents a novel structural scaffold in the development of next-generation antifungal agents. Designing an in vivo evaluation strategy for DTM-1 requires a deep understanding of its structural causality and intended mechanism of action.

The rational design of DTM-1 relies on three distinct pharmacophores:

  • 1,2,4-Triazole Core: The nitrogen atoms in the triazole ring act as electron donors, coordinating directly with the heme iron of fungal lanosterol 14α-demethylase (CYP51). This coordination halts the synthesis of ergosterol, a critical component of the fungal cell membrane.

  • 2,2-Difluoroethyl Group: This bioisosteric modification is strategically employed to enhance metabolic stability. The electron-withdrawing fluorine atoms protect the alkyl chain from rapid cytochrome P450-mediated N-dealkylation. Furthermore, the increased lipophilicity improves passive membrane permeability and the volume of distribution ( Vd​ ), allowing deeper tissue penetration.

  • Methanol Moiety: The hydroxyl group provides essential hydrogen-bonding interactions within the CYP51 active site, anchoring the molecule to increase target residence time.

To transition DTM-1 from in vitro screening to preclinical validation, researchers must employ a self-validating in vivo pipeline. This application note details the step-by-step protocols for establishing the pharmacokinetic (PK) profile of DTM-1 and evaluating its pharmacodynamic (PD) efficacy using a well-characterized [1].

Mechanism of Action: CYP51 Inhibition

Triazoles exert their fungistatic and fungicidal effects by disrupting the ergosterol biosynthesis pathway. The blockade of CYP51 leads to the accumulation of toxic 14α-methylated sterols (such as 14α-methyl-3,6-diol), which induces severe membrane stress, alters membrane fluidity, and ultimately results in fungal cell death.

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 Ergosterol Ergosterol (Healthy Membrane) Lanosterol->Ergosterol Normal Pathway CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 DTM1 DTM-1 [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol DTM1->CYP51 Inhibits (Heme Coordination) Toxic 14α-methyl-3,6-diol (Toxic Sterols) CYP51->Toxic Enzyme Blockade Membrane Disruption Membrane Disruption Toxic->Membrane Disruption

Diagram 1: Ergosterol biosynthesis pathway inhibition by DTM-1 leading to fungal membrane disruption.

Phase I: Pharmacokinetic (PK) Profiling

Causality & Rationale: Triazole antifungals typically exhibit time-dependent activity with prolonged post-antifungal effects. Consequently, the pharmacodynamic parameter that best predicts in vivo efficacy is the ratio of the Area Under the Curve to the Minimum Inhibitory Concentration (AUC/MIC)[2]. Before initiating efficacy trials, a single-dose PK study must be conducted to determine DTM-1's clearance ( CL ), half-life ( t1/2​ ), and bioavailability ( F ). This prevents arbitrary dosing and ensures the therapeutic window is accurately targeted.

Protocol A: Single-Dose PK and Bioavailability

Self-Validating QC Step: Include an internal standard (e.g., stable isotope-labeled DTM-1 or a structural analog) during LC-MS/MS quantification to correct for matrix effects in murine plasma.

  • Animal Preparation: Acclimate 8-week-old female Swiss-Webster or BALB/c mice for 7 days. Fast the per os (PO) group for 4 hours prior to dosing to standardize gastric absorption.

  • Formulation: Dissolve DTM-1 in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline to ensure complete solubilization without precipitation upon injection.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg DTM-1 via the lateral tail vein.

    • Oral (PO) Cohort: Administer 10 mg/kg DTM-1 via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed or cardiac puncture (terminal) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Extract DTM-1 using protein precipitation (acetonitrile) and quantify via LC-MS/MS.

  • Analysis: Calculate PK parameters using non-compartmental analysis (NCA).

Phase II: Murine Model of Systemic Candidiasis

Causality & Rationale: The murine intravenous infection model is the gold standard for evaluating systemic candidiasis[1]. Following IV inoculation, the kidney becomes the primary target organ. While fungal loads naturally decline in the liver and spleen due to rapid immune clearance, the kidneys experience delayed neutrophil recruitment, allowing C. albicans to proliferate and form hyphae[3]. Therefore, kidney fungal burden (CFU/g) is the most rigorous and biologically relevant endpoint for evaluating DTM-1 efficacy.

Protocol B: Systemic Infection and Efficacy Readout

Self-Validating QC Step: Plate the exact inoculum used for injection onto Sabouraud Dextrose Agar (SDA) to retrospectively confirm the infectious dose (target: 5×105 CFU/mouse). Include a Fluconazole-treated control group to validate the assay's dynamic range and the strain's in vivo susceptibility[2].

  • Inoculum Preparation:

    • Streak Candida albicans (strain SC5314) onto Yeast Extract-Peptone-Dextrose (YPD) agar. Incubate for 24 hours at 30°C.

    • Suspend a single colony in sterile PBS. Wash twice by centrifugation (3,000 × g, 5 min) to remove residual media.

    • Count cells using a hemocytometer and adjust the concentration to 2.5×106 CFU/mL in sterile saline.

  • Infection:

    • Inject 200 µL of the inoculum ( 5×105 CFU) into the lateral tail vein of female BALB/c mice (Day 0).

  • Treatment Regimen:

    • Based on the AUC/MIC target established in Phase I, initiate treatment 2 hours post-infection.

    • Randomize mice into four groups (n=8/group): Vehicle Control, DTM-1 Low Dose (e.g., 5 mg/kg), DTM-1 High Dose (e.g., 20 mg/kg), and Fluconazole Positive Control (10 mg/kg).

    • Administer treatments once daily (QD) via oral gavage for 4 consecutive days.

  • Efficacy Readout (Tissue Harvest):

    • On Day 5, euthanize mice via CO₂ asphyxiation.

    • Aseptically excise both kidneys. Weigh the organs to normalize data.

    • Homogenize kidneys in 1 mL of sterile PBS using a bead beater.

    • Perform 10-fold serial dilutions of the homogenate and plate 100 µL onto SDA plates containing 50 mg/L chloramphenicol (to prevent bacterial contamination).

    • Incubate plates at 37°C for 24-48 hours. Count colonies and calculate log10​ CFU/g of kidney tissue.

Workflow Inoculum 1. Inoculum Prep C. albicans SC5314 (5x10^5 CFU/mL) Infection 2. Infection IV Injection (Tail Vein) Day 0 Inoculum->Infection Treatment 3. Treatment DTM-1 (PO/IV) Initiated +2h post-infection Infection->Treatment Monitoring 4. Monitoring Daily Weight & Survival Days 1-4 Treatment->Monitoring Harvest 5. Tissue Harvest Kidneys excised Day 5 Monitoring->Harvest Readout 6. Efficacy Readout Tissue Homogenization & CFU Plating Harvest->Readout

Diagram 2: Experimental workflow for the murine model of systemic candidiasis.

Data Presentation

To ensure clear decision-making for lead optimization, all quantitative data from the PK and Efficacy phases must be structured into standardized tables. Below are the frameworks for presenting the anticipated results of DTM-1.

Table 1: Anticipated Pharmacokinetic Parameters of DTM-1 in Mice

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL2,450 ± 3101,820 ± 240
Tmax​ hr0.081.5
AUC0−∞​ ng·hr/mL4,100 ± 45014,350 ± 1,200
t1/2​ hr3.23.5
CL mL/min/kg8.1N/A
Vd​ L/kg2.2N/A
Bioavailability ( F ) %N/A70.0%

Note: The high Vd​ (>1 L/kg) indicates excellent tissue distribution, likely driven by the lipophilic 2,2-difluoroethyl moiety.

Table 2: In Vivo Efficacy Readout (Kidney Fungal Burden)

Treatment GroupDose (mg/kg/day)RouteMean log10​ CFU/g Tissue ± SD Δlog10​ vs Vehicle
Vehicle Control 0PO6.85 ± 0.42-
Fluconazole (Control) 10PO3.12 ± 0.35-3.73
DTM-1 (Low Dose) 5PO4.50 ± 0.48-2.35
DTM-1 (High Dose) 20PO2.80 ± 0.31-4.05

Note: A reduction of >2 log10​ CFU/g is generally considered biologically significant and indicative of potent fungicidal/fungistatic activity.

References

  • Systemic Candidiasis in Mice: New Insights From an Old Model Source: Frontiers in Immunology (via PMC) URL:[Link]

  • Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis Source: Antimicrobial Agents and Chemotherapy (via PMC) URL:[Link]

  • Dual-species transcriptional profiling during systemic candidiasis reveals organ-specific host-pathogen interactions Source: Scientific Reports (via PMC) URL:[Link]

  • Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity Source: Antimicrobial Agents and Chemotherapy (via PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol. This document is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols based on established principles of 1,2,4-triazole chemistry. Our goal is to equip you with the necessary insights to overcome common synthetic challenges and significantly improve your product yield.

Introduction

The target molecule, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, is a substituted heterocyclic compound. The synthesis of such 1,5-disubstituted 1,2,4-triazoles can be complex, often facing challenges such as low yields, formation of regioisomeric impurities, and difficult purification. This guide addresses these issues by explaining the causality behind experimental choices and providing validated strategies for optimization.

A plausible and efficient synthetic approach involves a multi-step process, beginning with the formation of a key intermediate, followed by cyclization to form the triazole ring, and concluding with the reduction of a functional group to the desired primary alcohol. Understanding the critical parameters at each stage is paramount for success.

General Synthetic Workflow

The synthesis can be logically divided into three main stages. The following workflow outlines a common and adaptable strategy for obtaining the target molecule.

Synthetic Workflow cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Triazole Ring Formation cluster_2 Stage 3: Final Reduction A 2,2-Difluoroethylhydrazine C Condensation (Formation of Hydrazone Intermediate) A->C B Glyoxylic Acid Derivative (e.g., methyl glyoxylate) B->C E Cyclization/ Dehydration C->E D Amide Source (e.g., Formamide) D->E F Methyl 1-(2,2-difluoroethyl) -1H-1,2,4-triazole-5-carboxylate E->F H Final Product: [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol F->H G Reducing Agent (e.g., NaBH4, LiAlH4) G->H

Caption: A proposed three-stage synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Part 1: General Synthesis & Reagents

Q1: What are the most reliable methods for constructing the 1,2,4-triazole ring in this context?

A1: For 1,5-disubstituted 1,2,4-triazoles like the target molecule, the most common methods involve the cyclization of an acylhydrazide or a related intermediate.[1] Classical named reactions like the Pellizzari (amide + acyl hydrazide) and Einhorn-Brunner (imide + hydrazine) reactions provide the foundational chemistry.[1][2] Modern approaches often use metal catalysts (e.g., copper) to facilitate the cyclization of amidines or nitriles with hydrazine derivatives, which can offer milder conditions and improved regioselectivity.[2][3]

Q2: My 2,2-difluoroethylhydrazine starting material is unstable. How can I handle it and are there alternatives?

A2: Fluorinated hydrazines can be sensitive to air and moisture.[4] It is crucial to store them under an inert atmosphere (Nitrogen or Argon), preferably refrigerated. Use freshly opened or purified reagents for best results. An alternative strategy is to form the hydrazine in situ or use a more stable salt (e.g., hydrochloride) and liberate the free base just before the reaction using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

Q3: Which reducing agent is best for converting the C5-ester or C5-ketone precursor to the final methanol product?

A3: Sodium borohydride (NaBH₄) is an excellent choice for this reduction.[5][6] It is highly selective for reducing aldehydes, ketones, and acyl chlorides, and it is compatible with the triazole ring and the difluoroethyl group. The reaction is typically run in alcoholic solvents like methanol or ethanol at room temperature, making it operationally simple.[5] For less reactive ester precursors, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary, but this requires strictly anhydrous conditions (using solvents like THF or diethyl ether) and a more cautious workup procedure.

Part 2: Troubleshooting Low Yield & Side Reactions

Q4: My overall yield is disappointingly low. Which step is the most likely bottleneck?

A4: The cyclization step (Stage 2) is often the primary source of yield loss. This step's efficiency is highly dependent on reaction conditions. Inadequate dehydration, incorrect temperature, or suboptimal pH can halt the reaction or promote side pathways. Ensure your reagents are anhydrous, especially if using dehydrating conditions. The final reduction step (Stage 3) is typically high-yielding if the correct reducing agent is chosen and the reaction goes to completion.

Q5: I've identified a major impurity with a similar mass. What could it be?

A5: The most common impurity is likely a regioisomer or a different heterocyclic core.

  • Regioisomers: You may be forming the 1,3-disubstituted or 4,5-disubstituted 1,2,4-triazole. The formation of these isomers is highly dependent on the synthetic route and the nature of the substituents.[4]

  • 1,3,4-Oxadiazole Formation: This is a very common side product, especially when the cyclization precursor is an acyl hydrazide. It is favored by harsh dehydrating conditions or strong acids that promote the loss of an amine instead of the desired cyclization.[4]

Side Reactions cluster_main Desired Pathway cluster_side Side Reactions Intermediate Acylhydrazone Intermediate Triazole 1,5-Disubstituted 1,2,4-Triazole (Target) Intermediate->Triazole Desired Cyclization Oxadiazole 1,3,4-Oxadiazole Intermediate->Oxadiazole Harsh Dehydration Regioisomer 1,3-Disubstituted 1,2,4-Triazole Intermediate->Regioisomer Alternative Cyclization

Caption: Common side reactions in 1,2,4-triazole synthesis.

Q6: How can I minimize the formation of the 1,3,4-oxadiazole impurity?

A6: To favor triazole formation, use milder reaction conditions. Avoid overly aggressive dehydrating agents or strong, non-selective acids. Control the temperature carefully; sometimes, running the reaction at a lower temperature for a longer period can significantly improve selectivity.[4] If applicable to your specific route, using a base-mediated cyclization can also suppress oxadiazole formation.[7]

Part 3: Optimization of Reaction Conditions

Q7: What are the recommended solvents and temperatures for the cyclization step?

A7: The choice is highly dependent on the specific reagents.

  • High-Boiling Polar Aprotic Solvents: DMF or DMSO are often used for reactions that require higher temperatures (100-150 °C) to drive the cyclization and dehydration.[2][3]

  • Alcohols or Acetic Acid: For reactions like the Einhorn-Brunner, refluxing in ethanol or acetic acid is common.[2] Acetic acid can act as both a solvent and a weak acid catalyst.

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating.[1][8][9]

Q8: How do I choose the right catalyst for my reaction?

A8:

  • Acid Catalysis: Weak acids like acetic acid are often sufficient to promote condensation and cyclization in classical syntheses.[2]

  • Base Catalysis: Bases like potassium carbonate (K₂CO₃) or organic bases (TEA, DIPEA) are used in methods involving nitriles or when needing to neutralize a starting material salt.[2][4]

  • Metal Catalysis: Copper(I) salts (e.g., CuI, Cu(OAc)₂) are widely used in modern triazole syntheses, particularly those starting from nitriles or amidines. They can improve yields and regioselectivity under milder conditions.[3]

ParameterRecommendationRationale & Impact on Yield
Solvent DMF, Dioxane, Ethanol, Acetic AcidChoice depends on reaction type and temperature required. Anhydrous conditions are critical to prevent hydrolysis of intermediates.[4]
Temperature 80-150 °C (Conventional) or MicrowaveHigher temperatures can accelerate cyclization but may also promote side reactions. Optimization is key.
Catalyst Weak Acid (AcOH), Base (K₂CO₃), or Copper(I) SaltThe catalyst choice directs the reaction pathway. For example, copper catalysts can be crucial for nitrile-based routes.[3]
Dehydrating Agent Polyphosphate Ester (PPE), P₂O₅, or Dean-Stark TrapEssential for the cyclization step. PPE is effective but can be harsh; azeotropic removal of water is a milder alternative.[10]
Part 4: Purification & Characterization

Q9: The crude product is an oil/waxy solid and difficult to purify. What is the best approach?

A9:

  • Acid-Base Extraction: The triazole ring is weakly basic. You can often dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to remove basic impurities, and then wash with a dilute base (like NaHCO₃ solution) to remove acidic impurities.

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.[2][11]

  • Column Chromatography: This is the most versatile method. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate or methanol.[2]

  • Salt Formation & Precipitation: In some cases, forming a salt (e.g., with an alkali metal) can help precipitate the product from an alcoholic slurry, leaving impurities behind in the solution.[12]

Q10: What key signals should I look for in NMR and IR to confirm the product's identity?

A10:

  • ¹H NMR: Expect to see a characteristic singlet for the C3-H proton on the triazole ring. You will also see signals corresponding to the -CH₂OH group (a singlet or doublet depending on coupling) and the two different protons of the difluoroethyl group (-CHF₂ and -CH₂-N), which will likely show complex splitting due to H-F and H-H coupling.

  • ¹³C NMR: The two carbons of the triazole ring (C3 and C5) will have distinct chemical shifts. The CF₂ carbon will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A signal (likely a triplet) will confirm the presence of the -CHF₂ group.[13]

  • IR Spectroscopy: Look for a broad O-H stretch (around 3300 cm⁻¹) from the methanol group, C-H stretches (around 2900-3000 cm⁻¹), C=N and N=N stretches from the triazole ring (around 1500-1650 cm⁻¹), and strong C-F stretches (around 1100-1200 cm⁻¹).[13]

Example Experimental Protocol: Reduction of Ester Precursor

This protocol describes the final step of the synthesis: the reduction of Methyl 1-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-carboxylate to the target alcohol.

Reagents & Equipment:

  • Methyl 1-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and extraction glassware

Procedure:

  • Setup: Dissolve the triazole-ester precursor (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 to 1.5 eq) to the stirred solution in small portions. Control the addition rate to maintain the temperature below 10 °C. (Caution: Hydrogen gas is evolved).[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding cold water or a saturated ammonium chloride solution to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add an organic solvent such as ethyl acetate or dichloromethane. Extract the product into the organic layer. Repeat the extraction 2-3 times.[2]

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. (2025).
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem. (2025).
  • Purification of triazoles. Google Patents. (US4269987A).
  • Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles. Benchchem. (2025).
  • Synthesis of 1,2,4 triazole compounds. ISRES.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (2018).
  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing).
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).
  • 2-(1H-1,2,4-triazol-1-yl)ethanol. PMC.
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. (2011).
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. (2024).

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol: A Comparative Guide for Preclinical Oncology Models

Foreword: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, and notabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, and notably, anticancer effects.[1][2][3] The novel compound, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, hereafter referred to as Compound T-DFE, represents a new chemical entity within this promising class. This guide provides a comprehensive, technically-grounded protocol for the in vivo validation of Compound T-DFE, specifically tailored for an initial assessment of its potential as an oncology therapeutic.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, data-driven progression that mirrors a typical preclinical development path. Our objective is to not only furnish detailed methodologies but also to illuminate the scientific rationale behind each experimental choice. This ensures the generation of a robust, self-validating data package suitable for critical decision-making in a drug discovery program.

For comparative analysis, Compound T-DFE's performance will be benchmarked against a standard-of-care chemotherapeutic, Cisplatin, and a relevant targeted agent also featuring a triazole moiety, providing crucial context for its efficacy and safety profile.

Phase 1: Foundational In Vivo Pharmacokinetics and Safety

Before assessing anti-tumor efficacy, a clear understanding of the compound's behavior and safety in a living system is non-negotiable.[4][5] This initial phase is designed to establish a safe and effective dosing window for subsequent, more complex studies. Animal models are indispensable at this stage for evaluating toxicity, pharmacokinetics, and pharmacodynamics.[4]

Maximum Tolerated Dose (MTD) Study

Causality: The MTD study is the cornerstone of preclinical toxicology.[6] Its purpose is to identify the highest dose of a new chemical entity that can be administered without inducing dose-limiting toxicities. This is critical for selecting appropriate doses for efficacy studies that are both therapeutically relevant and ethically sound.

Protocol:

  • Animal Model: Healthy, female BALB/c mice, aged 6-8 weeks. The use of a standard inbred strain ensures genetic consistency and reduces variability in response.

  • Acclimatization: House animals in a controlled environment for a minimum of one week prior to the study to reduce stress-related variables.

  • Vehicle Formulation: A suitable vehicle for Compound T-DFE must be developed. A common starting point for small molecules is a formulation of 10% DMSO, 40% PEG300, and 50% sterile saline. The stability and solubility of Compound T-DFE in this vehicle must be confirmed prior to in vivo administration.

  • Dose Escalation:

    • Randomly assign mice into cohorts of 3.

    • Administer Compound T-DFE daily for five consecutive days via intraperitoneal (IP) injection. This route is often chosen in early-stage discovery for its rapid absorption and high bioavailability.

    • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg). A vehicle-only control group is mandatory.

  • Monitoring and Endpoints:

    • Record body weight daily. A body weight loss exceeding 20% is a primary indicator of significant toxicity.

    • Perform clinical observations twice daily, noting any signs of distress such as lethargy, ruffled fur, or abnormal posture.

    • The MTD is defined as the highest dose at which no mortality occurs and the mean body weight loss of the cohort does not exceed 20%.

Pharmacokinetic (PK) Profiling

Causality: A comprehensive PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7][8] Understanding parameters like bioavailability, plasma concentration (Cmax), and half-life (t½) is essential for designing an effective dosing regimen in efficacy studies.[9]

Protocol:

  • Animal Model: Healthy, female BALB/c mice, aged 6-8 weeks.

  • Study Design:

    • Administer a single dose of Compound T-DFE at a concentration well below the determined MTD (e.g., 50 mg/kg).

    • Include two arms: intravenous (IV) administration (via tail vein) to determine absolute bioavailability, and IP administration to characterize the intended route for efficacy studies.

  • Sample Collection and Analysis:

    • Collect blood samples (e.g., via submandibular bleed) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

    • Process blood to isolate plasma.

    • Quantify the concentration of Compound T-DFE in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Interpretation:

    • Calculate key PK parameters (Cmax, Tmax, AUC, t½, clearance, and bioavailability).

    • This data will inform the dosing schedule for the efficacy study, ensuring that plasma concentrations are maintained above the predicted efficacious level.

Table 1: Representative Comparative Pharmacokinetic Data

ParameterCompound T-DFE (Hypothetical)Comparator (e.g., a Triazole-based PARP inhibitor)
Dose & Route 50 mg/kg, IP10 mg/kg, Oral
Cmax (ng/mL) 2100950
Tmax (hr) 0.51.5
AUC (0-24h) (ng*hr/mL) 125008800
Half-life (t½) (hr) 4.57.0
Bioavailability (%) ~85% (IP)>90% (Oral)

Phase 2: In Vivo Efficacy Evaluation in a Xenograft Model

With a defined safety and PK profile, the next logical step is to assess the anti-tumor activity of Compound T-DFE in a relevant disease model.[10][11]

Tumor Growth Inhibition (TGI) Study

Causality: The human tumor xenograft model is a widely accepted standard for evaluating the in vivo efficacy of novel anticancer agents.[10] By implanting human cancer cells into immunodeficient mice, we can observe the direct effect of a compound on tumor growth.

Experimental Workflow

TGI_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture A549 Human Lung Cancer Cell Culture Implantation Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10) Tumor_Growth->Randomization Begin Treatment Dosing Daily Dosing for 21 Days Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint End of Study TGI_Calc TGI Calculation Endpoint->TGI_Calc Ex_Vivo Tumor Excision & Ex Vivo Analysis (e.g., IHC) Endpoint->Ex_Vivo

Caption: Figure 1: Experimental workflow for the Tumor Growth Inhibition (TGI) study.

Protocol:

  • Animal Model: Athymic Nude (Nu/Nu) mice, female, aged 6-8 weeks. Their immunodeficient status prevents the rejection of human tumor xenografts.

  • Cell Line: A549, a human non-small cell lung cancer (NSCLC) cell line, is a common and well-characterized model.

  • Tumor Implantation and Staging:

    • Subcutaneously implant 5 x 10^6 A549 cells mixed with Matrigel into the right flank of each mouse.

    • Monitor tumor growth with calipers. Once tumors reach an average volume of approximately 150 mm³, randomize the animals into treatment groups.

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle Control (IP, daily)

    • Group 2: Compound T-DFE (at MTD, IP, daily)

    • Group 3: Cisplatin (e.g., 4 mg/kg, IP, once weekly - a clinically relevant schedule)

    • Group 4: Comparator Triazole (at a known effective dose and route)

  • Efficacy Assessment:

    • Measure tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

    • At the end of the study, tumors are excised and weighed for a terminal assessment of efficacy.

Table 2: Representative Comparative Efficacy Data

Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)% TGIFinal Mean Body Weight Change (%)
Vehicle Control IP, Daily1850 ± 350-+8%
Compound T-DFE 100 mg/kg, IP, Daily550 ± 18070.3%-5%
Cisplatin 4 mg/kg, IP, Weekly780 ± 21057.8%-12%
Comparator Triazole 10 mg/kg, Oral, Daily620 ± 19566.5%-3%

Phase 3: Path Forward and Mechanistic Insights

A successful outcome in the initial TGI study, demonstrating significant anti-tumor activity with an acceptable safety profile, provides a strong rationale for further development. The logical next steps would involve:

  • Pharmacodynamic (PD) Studies: Analyzing excised tumor tissues for biomarkers to confirm target engagement and elucidate the mechanism of action.

  • Advanced Efficacy Models: Testing Compound T-DFE in more clinically relevant models, such as patient-derived xenografts (PDX) or orthotopic models.

  • Combination Studies: Evaluating the potential for synergistic anti-tumor activity when Compound T-DFE is combined with standard-of-care therapies.

This structured, comparative in vivo validation protocol provides a rigorous framework for assessing the therapeutic potential of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol, paving the way for its potential advancement as a novel oncology drug candidate.

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Comparative

A Comprehensive Guide to Assessing Target Specificity and Off-Target Effects of Novel Triazole-Based Compounds: A Case Study with [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

This guide provides a robust framework for the comprehensive evaluation of novel small molecules, using the hypothetical compound [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol as a case study. As specific experim...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the comprehensive evaluation of novel small molecules, using the hypothetical compound [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol as a case study. As specific experimental data for this compound is not publicly available, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the critical steps and methodologies required to thoroughly characterize a new chemical entity's mechanism of action, target engagement, and potential for off-target liabilities.

The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] The presence of this moiety in [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol suggests a high probability of biological activity, necessitating a systematic and rigorous assessment of its molecular interactions.

This guide is structured to navigate the logical progression of a target deconvolution and safety profiling campaign, from initial hypothesis generation to detailed biochemical and cellular characterization.

Phase 1: Initial Target Hypothesis and Phenotypic Screening

Before embarking on resource-intensive target identification assays, an initial assessment is crucial to guide the experimental strategy. This phase combines computational prediction with broad phenotypic screening to generate initial hypotheses about the compound's biological function.

Computational Target Prediction (In Silico)

Computational methods can provide a valuable, albeit preliminary, indication of potential protein targets. By comparing the 3D structure and chemical properties of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol to vast libraries of known ligands, algorithms can predict likely binding partners.

  • Methodology: Techniques such as ligand-based similarity searching (e.g., using public databases like PubChem or ChEMBL) and structure-based molecular docking (if a high-quality homology model or crystal structure of a suspected target is available) are employed.

  • Causality: This step is a cost-effective way to triage potential target classes (e.g., kinases, G-protein coupled receptors, metabolic enzymes) and helps in designing more focused subsequent experiments. For instance, if the compound shows structural similarity to known kinase inhibitors, a kinome-wide profiling experiment would be prioritized.

Phenotypic Screening: Unveiling Cellular Function

Phenotypic screening identifies the functional effects of a compound on whole cells or organisms without a preconceived bias about the target.[5] This is a powerful, unbiased approach to understanding what the compound does before we know what it hits.

A common initial phenotypic screen is a broad cancer cell line panel viability assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a panel of diverse cancer cell lines (e.g., representing different tissues of origin like breast, lung, colon) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • MTT Addition: After the incubation period, add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml.[6]

  • Incubation: Incubate the plates for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of cell viability against the log of the compound concentration.

  • Trustworthiness: The inclusion of multiple, diverse cell lines helps to identify patterns of sensitivity. If the compound is potent against a specific subset of cell lines (e.g., those with a particular genetic mutation), it provides a strong clue about its mechanism of action.

Phase 2: Definitive Target Identification and Validation

Once a functional effect is observed, the next critical step is to identify the direct molecular target(s) of the compound. This section details two powerful and orthogonal approaches: a label-free method (CETSA) and an affinity-based method.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a biophysical assay that directly measures a compound's binding to its target in intact cells or cell lysates.[7][8][9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[11][12] This method is invaluable as it requires no modification of the compound, thus preserving its native binding characteristics.[11]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Grow cells of a sensitive cell line (identified in Phase 1) to ~80% confluency. Treat the cells with [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol at a concentration known to be effective (e.g., 10x IC50) or with a vehicle control for 1-2 hours.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and prepare for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against a suspected target protein (hypothesized from computational data or literature on similar scaffolds).

  • Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_biophysical Biophysical Phase cluster_analysis Analysis Phase A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Harvest and Lyse Cells A->B C 3. Aliquot Lysate and Heat (Temperature Gradient) B->C D 4. Centrifuge to Separate (Soluble vs. Aggregated Proteins) C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Western Blot for Target of Interest E->F G 7. Quantify and Plot Melting Curves F->G H Result: Thermal Shift? (Target Engagement) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Mass Spectrometry-based CETSA (MS-CETSA): For unbiased, proteome-wide target discovery, the western blot can be replaced with quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins, revealing both the primary target and potential off-targets.[8][11]

Affinity-Based Target Identification

This classic approach involves chemically modifying the compound to allow its immobilization on a solid support (e.g., beads).[13] This "bait" is then used to "fish" for its binding partners from a cell lysate.

  • Causality: While powerful, this method's primary challenge is that the chemical modification (linker and tag) can alter the compound's binding properties. Therefore, it is critical to first synthesize the modified compound and verify that it retains the biological activity of the parent molecule.

  • Workflow:

    • Synthesis: Synthesize an analog of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol containing a linker and an affinity tag (e.g., biotin).

    • Activity Confirmation: Confirm the tagged compound retains its activity in the phenotypic assay.

    • Pull-Down: Incubate the biotinylated compound with cell lysate. Use streptavidin-coated beads to capture the compound and its bound proteins.

    • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

    • Validation: Potential targets must be validated using an orthogonal method, such as CETSA or by observing a functional consequence of target knockdown (e.g., via siRNA).[14]

Phase 3: Comprehensive Selectivity and Off-Target Profiling

Identifying the primary target is only half the battle. A safe and effective drug must be highly selective for its intended target. Off-target interactions can lead to unexpected toxicities or side effects.[15] This phase involves screening the compound against large panels of common off-target liabilities.

Kinome Profiling: A Critical Checkpoint

Protein kinases are one of the largest enzyme families and are common targets for drugs. They are also a frequent source of off-target effects due to the conserved nature of the ATP-binding pocket.[16][17] Screening against a broad kinase panel is a standard step in drug development.

Experimental Approach: In Vitro Kinase Panel Screen

  • Methodology: The compound is submitted to a specialized contract research organization (CRO) that maintains a large panel of purified, active kinases (e.g., services like Reaction Biology's HotSpot™, Pharmaron's Kinase Panel, or AssayQuant's KinSight™).[18][19][20] The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against hundreds of kinases. The activity of each kinase is measured, and the percent inhibition by the compound is calculated.

  • Data Presentation: The results are presented in a table, highlighting any kinases that are significantly inhibited. This allows for a rapid assessment of selectivity.

Table 1: Hypothetical Kinome Profiling Data for [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol at 1 µM

Kinase FamilyTarget Kinase% Inhibition at 1 µM
Tyrosine Kinase Hypothetical Target Kinase 1 (HTK1) 95%
EGFR5%
ABL18%
SRC12%
Ser/Thr Kinase AKT13%
CDK255%
PKA2%
ROCK162%
... (400+ other kinases)...<10%
  • Interpretation and Follow-up: In this hypothetical example, the compound is highly potent against its intended target (HTK1) but also shows moderate activity against CDK2 and ROCK1. These "off-targets" would need to be investigated further. An IC50 value would be determined for each of these hits to quantify their potency. The functional relevance of inhibiting these kinases would then be explored in cell-based assays.

Broad Safety Pharmacology Screening

Beyond kinases, it is crucial to assess interactions with other key protein classes implicated in common adverse drug reactions. Safety pharmacology studies are designed to uncover any undesirable effects on major organ systems like the central nervous, cardiovascular, and respiratory systems.[21][22][23][24]

Experimental Approach: In Vitro Safety Panel

  • Methodology: The compound is screened against a panel of targets known to be associated with clinical side effects. A typical panel (e.g., Eurofins Discovery's SafetyScreen44™) includes a wide range of GPCRs, ion channels (including the hERG channel, which is critical for cardiac safety), transporters, and various enzymes.[17] The assays are typically binding assays (for receptors) or functional assays (for ion channels and enzymes).

  • Data Presentation: Results are reported as the percent inhibition or stimulation at a given concentration (usually 10 µM).

Table 2: Hypothetical Safety Pharmacology Panel Data for [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol at 10 µM

Target ClassTargetAssay Type% Inhibition at 10 µM
GPCR Adrenergic α1ABinding8%
Dopamine D2Binding15%
Histamine H1Binding65%
Ion Channel hERG (KCNH2)Functional (Patch Clamp)12%
Cav1.2 (Calcium)Binding5%
Nav1.5 (Sodium)Binding9%
Enzyme COX-1Functional4%
PDE4Functional7%
  • Interpretation: In this hypothetical case, the compound shows significant interaction with the Histamine H1 receptor. This could predict potential side effects such as sedation or drowsiness and would warrant further investigation in specific follow-up studies. The low activity against the hERG channel is a positive result, suggesting a lower risk of cardiac QT prolongation.

Phase 4: Integrated Decision-Making

The data from all phases must be integrated to build a comprehensive profile of the compound and guide future development.

Decision_Tree A Start: Novel Compound [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol B Phase 1: Phenotypic Screen (e.g., Cell Viability) A->B C Is Compound Active? B->C D Phase 2: Target ID (CETSA, Affinity MS) C->D Yes J Stop or Redesign C->J No E Target(s) Identified? D->E F Phase 3: Selectivity Profiling (Kinome & Safety Panels) E->F Yes E->J No G Define On-Target and Off-Target Activities F->G H Assess Therapeutic Window (On-Target Potency vs. Off-Target Potency) G->H I Go / No-Go Decision for Lead Optimization H->I

Caption: A decision-making workflow for compound characterization.

Conclusion

The journey of characterizing a novel compound like [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is a multi-step, iterative process that demands scientific rigor and a strategic combination of orthogonal methodologies. By systematically progressing from broad phenotypic effects to specific molecular interactions and comprehensive safety profiling, researchers can build a high-confidence profile of a new chemical entity. This integrated approach, blending label-free target engagement studies like CETSA with broad, panel-based screening, is essential for identifying promising therapeutic leads, understanding potential liabilities early, and ultimately, making informed decisions in the complex process of drug discovery and development.

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Safety & Regulatory Compliance

Safety

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic necessity. When handling complex heterocyclic and halogenated molecules like [1-(2,2-difluoroethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic necessity. When handling complex heterocyclic and halogenated molecules like [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol , we must anticipate how its specific structural motifs dictate its end-of-life environmental fate.

This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, regulatory compliance, and environmental stewardship.

Part 1: Mechanistic Hazard Profiling (The "Why")

To design a fail-safe disposal protocol, we must first deconstruct the molecule.[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol presents three distinct structural challenges that dictate its handling:

  • The 2,2-Difluoroethyl Group: The carbon-fluorine (C-F) bond is exceptionally strong (dissociation energy ~485 kJ/mol). Standard municipal incineration (~860°C) fails to completely mineralize these bonds, risking the release of volatile short-chain per- and polyfluoroalkyl substances (PFAS) or trifluoroacetic acid (TFA)[1][2].

  • The 1,2,4-Triazole Core: This nitrogen-rich heterocycle decomposes under heat to release highly toxic nitrogen oxides (NOx), ammonia (NH3), and hydrogen cyanide (HCN)[3][4].

  • The Methanol Moiety: The hydroxymethyl group imparts polarity and aqueous solubility. If poured down a drain, this compound becomes highly mobile in wastewater systems and is classified as highly toxic to aquatic life with long-lasting effects (Hazard Statement H411)[5][6].

Table 1: Structural Hazards & Disposal Implications
Structural MoietyAssociated HazardDisposal Requirement
Difluoroethyl Group HF gas and PFAS formation upon incomplete combustion.Requires high-temperature hazardous waste incineration (>1095°C) with an alkaline scrubber[1].
Triazole Ring NOx and HCN gas generation[3].Incinerator exhaust must utilize Selective Catalytic Reduction (SCR)[1].
Methanol Group Aqueous mobility; Aquatic toxicity (H411)[5].Zero drain disposal. Must be captured in sealed, chemically compatible containers[7].

Part 2: Cradle-to-Grave Disposal Workflow

The following logic tree dictates the lifecycle of this compound from the moment it becomes waste to its final environmental mineralization.

DisposalWorkflow Gen Waste Generation [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Seg Segregation Halogenated Organic Waste Gen->Seg Identify Profile Store SAA Storage HDPE Container + Secondary Containment Seg->Store Accumulate (<90 Days) Ship RCRA-Certified Transport Manifested as Toxic/Halogenated Store->Ship Audit & Hand-off Inc High-Temp Incineration (> 1095°C) Ship->Inc Thermal Destruction Scrub Alkaline Scrubber & SCR (Neutralizes HF, Reduces NOx) Inc->Scrub Exhaust Gases (HF, NOx) Ash Safe Environmental Release & Inert Ash Disposal Scrub->Ash Mineralization Complete

Workflow for the thermal mineralization and disposal of fluorinated triazole derivatives.

Part 3: Step-by-Step Standard Operating Procedures (SOP)

Protocol A: Routine Laboratory Disposal

Causality: Mixing incompatible wastes can trigger exothermic reactions. Triazoles react violently with strong oxidizers and strong acids[3][4].

  • Segregation: Designate a specific waste stream for "Halogenated Organic Waste." Do not mix this compound with biological waste, heavy metals, or strong oxidizers[7].

  • Containerization: Use a High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against both methanolic solvents and halogenated organics[8].

  • Labeling: Apply an immediately upon the first drop of waste entering the container. Mark it with the GHS pictograms for "Toxic to Aquatic Life" and "Health Hazard"[6][9].

  • Self-Validation Check (The "Vapor & Seal" Test): After sealing the container in your Satellite Accumulation Area (SAA), observe the sidewalls for 24 hours. A lack of bulging indicates no incompatible off-gassing. Ensure the secondary containment tray remains bone-dry to validate the primary seal.

Protocol B: Emergency Spill Response

Causality: Dispersed triazole particles can form explosive mixtures in the air, and water can mobilize the toxic methanolic moiety into porous lab surfaces[3].

  • Evacuate & Isolate: Secure the area. Don EN 374-tested chemical-resistant gloves, safety goggles, and a particulate filter respirator (if solid dust is present)[3][4].

  • Dry Containment: Dike the spill using an inert, non-combustible absorbent such as kieselguhr (diatomaceous earth) or dry sand[5]. Crucial: Do not use water or reactive binders.

  • Mechanical Recovery: Sweep the absorbed material mechanically, deliberately avoiding dust formation. Place the material into a sealable hazardous waste container[4][5].

  • Decontamination: Wash the affected surface with a mild detergent solution, collecting all rinsate as hazardous waste.

  • Self-Validation Check: The cleaned surface should show no residual hydrophobicity or visible residue under standard laboratory lighting.

Part 4: Quantitative Disposal & Storage Parameters

To maintain compliance with the Resource Conservation and Recovery Act (RCRA) and ensure environmental safety, adhere to the following quantitative thresholds[1][8][9]:

Table 2: Operational Waste Management Matrix
ParameterQuantitative LimitRegulatory / Scientific Rationale
Incineration Temperature > 1095 °CMinimum thermal energy required to break C-F bonds and prevent PFAS/TFA formation[1].
Incineration Residence Time ≥ 2.0 secondsEnsures complete thermal mineralization of the triazole ring into basic gases[1].
SAA Storage Volume ≤ 55 gallonsMaximum EPA RCRA limit for Satellite Accumulation Areas before mandatory transfer[9].
CAA Storage Time (LQG) ≤ 90 daysMaximum on-site retention time for Large Quantity Generators under RCRA[9].
Spill Breakthrough Time > 480 minutesRequired resistance time for EN 374 certified gloves handling concentrated spills[4].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE Source: International Labour Organization (ILO) URL:[Link]

  • Mineralization of fluoropolymers from combustion in a pilot plant under representative european municipal and hazardous waste conditions Source: Chemosphere (via Pro-Kunststoff) URL:[Link]

  • Safety Data Sheet: 1,2,4-Triazole Source: Carl ROTH URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction Source: Lab Manager URL:[Link]

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